

Head-to-Head Comparison of Pyrazole-4-Carboxamide Analogs as Potent Antifungal Agents

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Compound of Interest

Compound Name: *1-Isobutyl-1H-pyrazole-4-carboxylic acid*

Cat. No.: *B1287311*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of 1-substituted-pyrazole-4-carboxamide analogs, a chemical class of significant interest in the development of novel fungicides. The primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. This guide summarizes quantitative performance data, details key experimental protocols, and visualizes the general synthetic scheme and biological evaluation workflow.

Quantitative Performance Analysis

The antifungal efficacy of a series of synthesized pyrazole-4-carboxamide analogs was evaluated against a panel of phytopathogenic fungi. The following table summarizes the in vitro antifungal activity, represented by the EC50 values (the concentration of the compound that inhibits 50% of the mycelial growth), against *Rhizoctonia solani*, a significant plant pathogen. The core structure is a 1-substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide with variations in the N-phenyl substituent.

Compound ID	R (N-phenyl substituent)	EC50 (µg/mL) against R. solani
I-a	2-methylphenyl	0.85
I-b	2-ethylphenyl	0.72
I-c	2-isopropylphenyl	0.61
I-d	2-chlorophenyl	1.23
I-e	2-bromophenyl	1.56
I-f	2,6-dimethylphenyl	0.45
I-g	2,6-diethylphenyl	0.38
I-h	2,6-dichlorophenyl	0.98
Fluxapyroxad	(commercial SDHI fungicide)	0.103
Boscalid	(commercial SDHI fungicide)	0.741

Data presented is a representative compilation based on findings for this class of compounds.

Experimental Protocols

General Synthesis of Pyrazole-4-Carboxamide Analogs

The synthesis of the target pyrazole-4-carboxamide derivatives is typically achieved through a multi-step process, beginning with the formation of the core pyrazole ring, followed by functionalization and final amidation.

- **Synthesis of Ethyl 1-Alkyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate:** The pyrazole core is synthesized via a cyclocondensation reaction between an appropriate hydrazine (e.g., isobutylhydrazine) and a β -ketoester.
- **Hydrolysis to Carboxylic Acid:** The resulting pyrazole ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding 1-alkyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

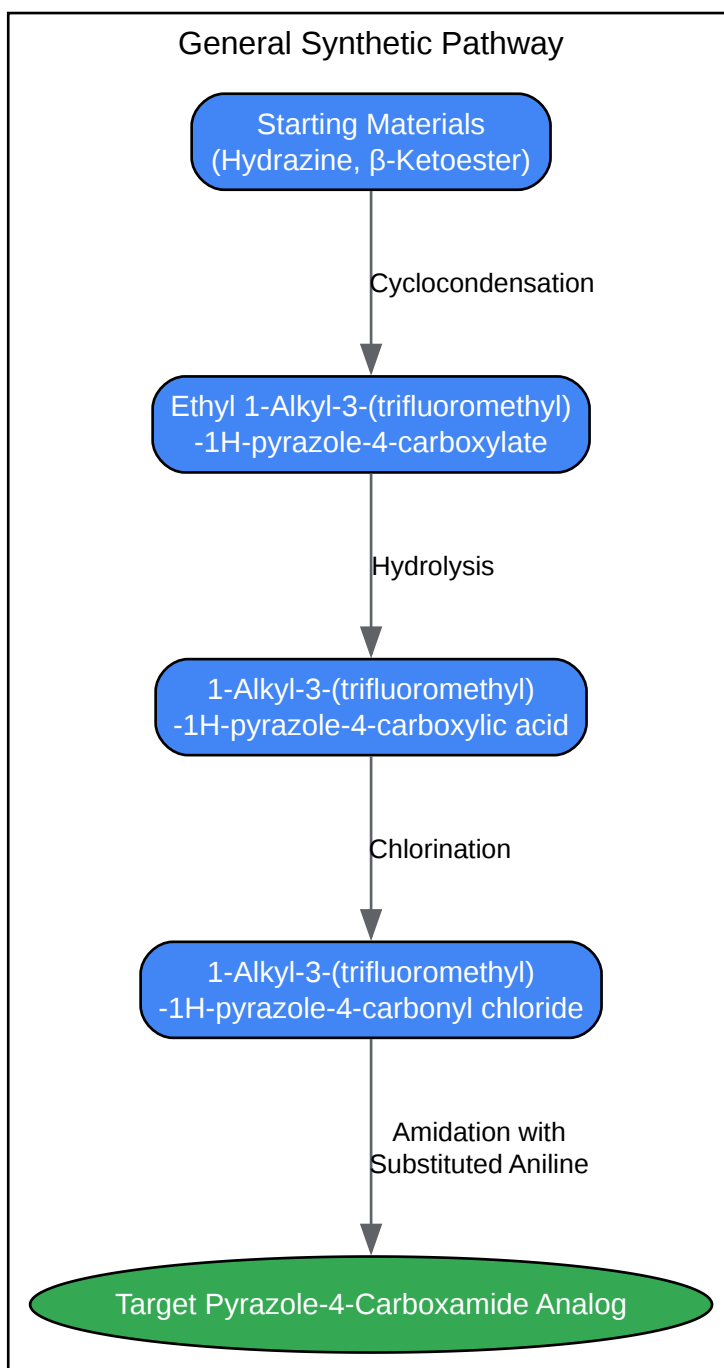
- **Formation of Acid Chloride:** The carboxylic acid is then converted to the more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.
- **Amidation:** The final step involves the reaction of the pyrazole-4-carbonyl chloride with a substituted aniline in the presence of a base (e.g., triethylamine or pyridine) to yield the desired N-aryl-1-alkyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide analog.

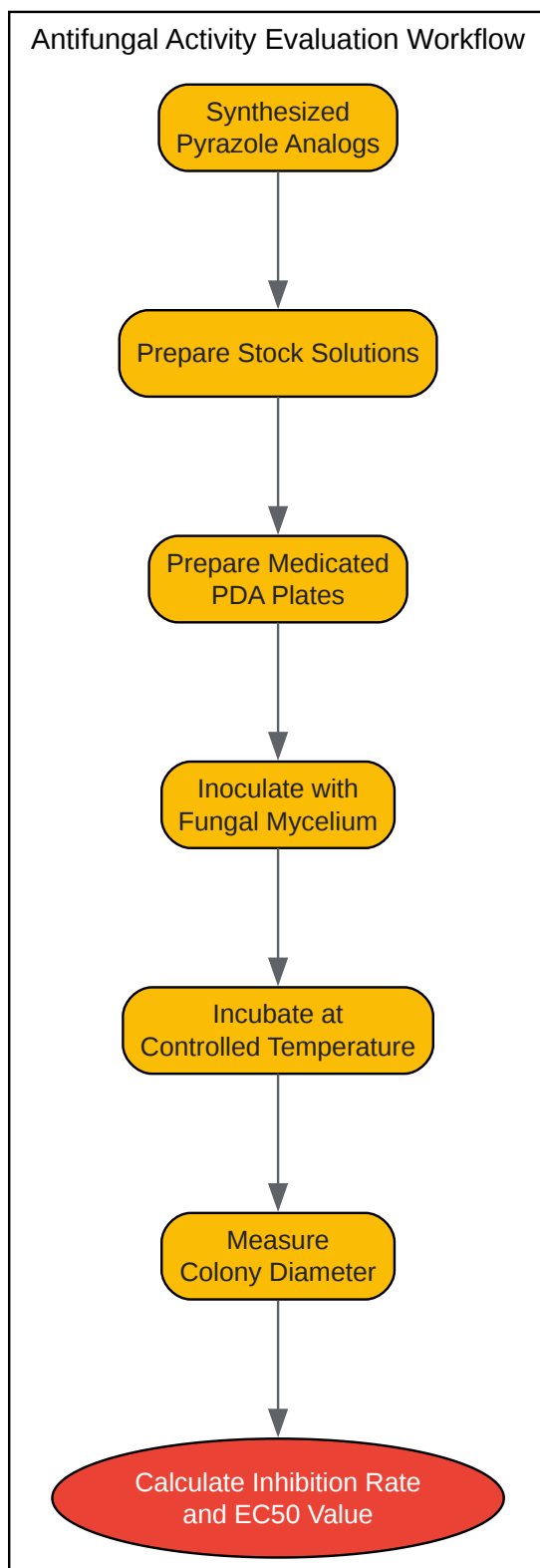
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

The antifungal activity of the synthesized compounds is determined using the mycelium growth rate method.

- **Preparation of Test Plates:** The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then added to molten potato dextrose agar (PDA) medium to achieve a series of final concentrations. The medium is then poured into Petri dishes.
- **Inoculation:** A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus and placed at the center of each PDA plate.
- **Incubation:** The plates are incubated at a controlled temperature (e.g., 25-28 °C) in the dark.
- **Data Collection:** The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the mycelium in the control plate (containing only the solvent) reaches the edge of the plate.
- **Calculation of Inhibition Rate:** The percentage of mycelial growth inhibition is calculated using the formula:
 - $\text{Inhibition (\%)} = [(\text{Colony diameter of control} - \text{Colony diameter of treatment}) / (\text{Colony diameter of control} - \text{Mycelial disc diameter})] \times 100$
- **EC50 Determination:** The EC50 values are calculated by probit analysis based on the inhibition rates at different concentrations of the test compounds.

Visualizations





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